REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[CH:4]([NH:8][C:9](=O)[CH3:10])[C:5](=O)[CH3:6].[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.FC(F)(F)C(O)=O>C(#N)CCC>[CH3:10][C:9]1[N:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:5]([CH3:6])=[C:4]([C:3]([O:2][CH3:1])=[O:12])[N:8]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(C)=O)NC(C)=O)=O
|
Name
|
|
Quantity
|
3.42 mL
|
Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.89 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(CCC)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the resulting mixture was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 45 minutes
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Duration
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45 min
|
Type
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CUSTOM
|
Details
|
The butyronitrile was removed in vacuo at room temperature
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Type
|
WASH
|
Details
|
washed twice with an aqueous potassium carbonate solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography (diethyl ether/acetone=4/1 (v/v))
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C(=C(N1)C(=O)OC)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |